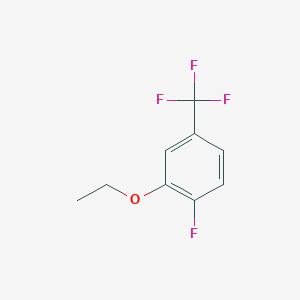
Dspe-peg36-CH2CH2cooh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dspe-peg36-CH2CH2cooh: is a compound that belongs to the class of PEGylated lipids. It is composed of distearoylphosphatidylethanolamine (DSPE) linked to polyethylene glycol (PEG) with a carboxylic acid functional group at the end. This compound is widely used in biomedical applications due to its amphiphilic nature, which allows it to form stable micelles and liposomes for drug delivery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dspe-peg36-CH2CH2cooh typically involves the conjugation of DSPE with PEG. The process begins with the activation of the carboxylic acid group of PEG using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). The activated PEG is then reacted with DSPE to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The product is then purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: Dspe-peg36-CH2CH2cooh undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and coupling agents like DCC and NHS.
Esterification: Reagents include alcohols and acid catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products:
Amides: Formed from the reaction with amines.
Aplicaciones Científicas De Investigación
Dspe-peg36-CH2CH2cooh has a wide range of applications in scientific research, including:
Drug Delivery: Used to form micelles and liposomes for encapsulating drugs, improving their solubility, stability, and bioavailability.
Biomedical Imaging: Used as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI) and fluorescence imaging.
Gene Therapy: Used to deliver genetic material into cells, enhancing the efficiency of gene transfection.
Tissue Engineering: Used in the development of scaffolds for tissue regeneration.
Mecanismo De Acción
The mechanism of action of Dspe-peg36-CH2CH2cooh involves its ability to self-assemble into micelles and liposomes. These structures can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their delivery to target tissues. The PEG moiety provides steric stabilization, reducing opsonization and prolonging circulation time in the bloodstream. The carboxylic acid group allows for further functionalization, enabling targeted delivery to specific cells or tissues .
Comparación Con Compuestos Similares
Dspe-peg2000: Similar in structure but with a shorter PEG chain.
Dspe-peg5000: Similar in structure but with a longer PEG chain.
Dspe-peg1000: Similar in structure but with an even shorter PEG chain.
Uniqueness: Dspe-peg36-CH2CH2cooh is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its ability to form stable micelles and liposomes, making it highly effective for drug delivery and other biomedical applications .
Propiedades
Fórmula molecular |
C117H229NO48P- |
|---|---|
Peso molecular |
2449.0 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C117H230NO48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-115(121)163-111-113(166-116(122)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)112-165-167(124,125)164-38-36-118-117(123)162-110-109-161-108-107-160-106-105-159-104-103-158-102-101-157-100-99-156-98-97-155-96-95-154-94-93-153-92-91-152-90-89-151-88-87-150-86-85-149-84-83-148-82-81-147-80-79-146-78-77-145-76-75-144-74-73-143-72-71-142-70-69-141-68-67-140-66-65-139-64-63-138-62-61-137-60-59-136-58-57-135-56-55-134-54-53-133-52-51-132-50-49-131-48-47-130-46-45-129-44-43-128-42-41-127-40-39-126-37-35-114(119)120/h113H,3-112H2,1-2H3,(H,118,123)(H,119,120)(H,124,125)/p-1/t113-/m0/s1 |
Clave InChI |
OIUOSJGEFBLMRX-GEOFYGPCSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


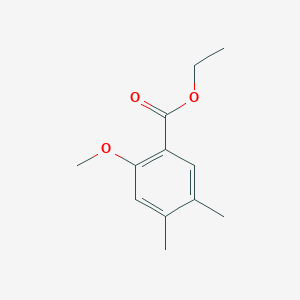
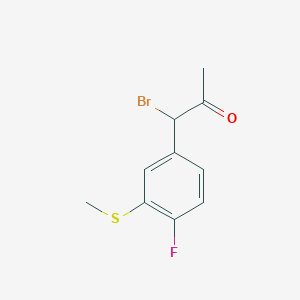

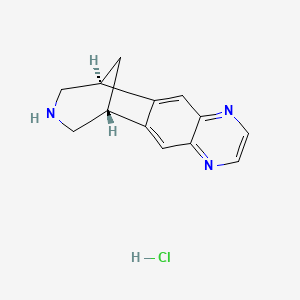
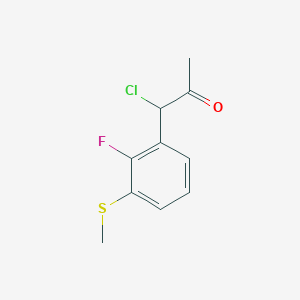
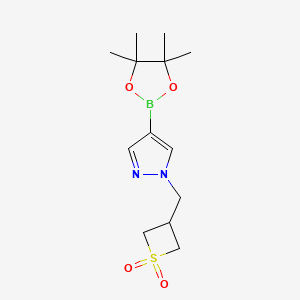
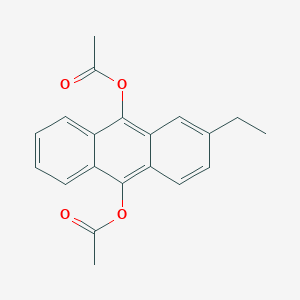
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)
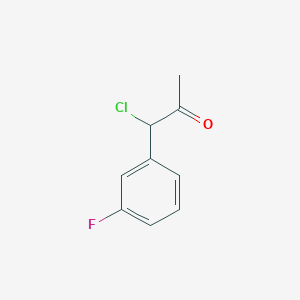

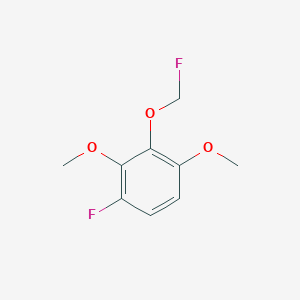
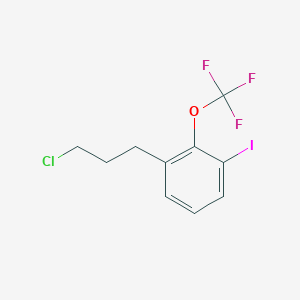
![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
